molecular formula C17H16ClN5OS B2683547 5-[(3-chlorophenyl)amino]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1291833-59-4

5-[(3-chlorophenyl)amino]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2683547
CAS RN: 1291833-59-4
M. Wt: 373.86
InChI Key: AKZPDQUCRIAGMA-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

1,2,3-Triazoles can be synthesized from various precursors. For example, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the use of succinic anhydride, aminoguanidine hydrochloride, and other reagents .


Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds structurally related to "5-[(3-chlorophenyl)amino]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide" includes the development of efficient synthesis methods and structural analyses. For instance, Moreno-Fuquen et al. (2019) discussed a catalyst- and solvent-free synthesis of related heterocyclic amides through microwave-assisted Fries rearrangement, emphasizing the role of density functional theory (DFT) calculations in understanding the reaction mechanisms and structural configurations of these compounds (Moreno-Fuquen et al., 2019). Similarly, studies on the crystal structure of tetrazole derivatives by Al-Hourani et al. (2015) involved X-ray crystallography to elucidate the molecular geometry, highlighting the lack of conjugation between the aryl rings and the tetrazole groups, and investigated these compounds' docking studies to assess their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Antimicrobial and Antifungal Activities

Several studies have focused on synthesizing triazole derivatives and evaluating their antimicrobial and antifungal properties. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and tested their antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms (Bektaş et al., 2010). Research by Yu-gu (2015) on Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit showed that some compounds exhibited 100% antifungal activity against P. cubensis at specific concentrations (Yu-gu, 2015).

Novel Synthetic Approaches and Pharmacological Potential

The exploration of novel synthetic pathways for triazole derivatives and their pharmacological potential is a key area of research. For example, Clerici et al. (1999) described a method for synthesizing conformationally constrained, masked cysteines, which could be used in the preparation of 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, demonstrating the versatility of triazole compounds in synthetic organic chemistry (Clerici et al., 1999). Additionally, Naito et al. (1996) synthesized a series of triazole derivatives as potential antiasthmatic agents by inhibiting eosinophilia, showcasing the therapeutic applications of such compounds (Naito et al., 1996).

Mechanism of Action

properties

IUPAC Name

5-(3-chloroanilino)-N-[(4-methylsulfanylphenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5OS/c1-25-14-7-5-11(6-8-14)10-19-17(24)15-16(22-23-21-15)20-13-4-2-3-12(18)9-13/h2-9,15-16,20-23H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTHETOYNMOTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-chlorophenyl)amino]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

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